2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2-(6-Methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxybenzo[d]thiazole moiety linked to an indene-1,3-dione structure through a hydrazone linkage
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets, leading to changes in cellular processes . The presence of a hydrazono group might also contribute to its biological activity.
Biochemical Pathways
Benzothiazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of a methoxy group and a benzothiazole ring could potentially influence its bioavailability and distribution within the body .
Result of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antitubercular, antitumor, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione typically involves the following steps:
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Formation of the Hydrazone Intermediate
Starting Materials: 6-methoxybenzo[d]thiazole-2-carbaldehyde and hydrazine hydrate.
Reaction Conditions: The aldehyde and hydrazine hydrate are reacted in ethanol under reflux conditions to form the hydrazone intermediate.
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Condensation with Indene-1,3-dione
Starting Materials: The hydrazone intermediate and indene-1,3-dione.
Reaction Conditions: The hydrazone intermediate is then condensed with indene-1,3-dione in the presence of a catalytic amount of acetic acid under reflux conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
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Reduction
- Reduction of the hydrazone linkage can yield the corresponding amine derivatives.
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Substitution
- The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Biology
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine
Anti-inflammatory Agents: The compound has been investigated for its anti-inflammatory properties, particularly in the inhibition of cyclooxygenase (COX) enzymes.
Industry
Dye and Pigment Industry: Due to its chromophoric structure, the compound can be used in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione: Similar in structure but with different substituents on the benzothiazole ring.
2-(2-(6-Chlorobenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione: Chlorine substituent instead of methoxy, which may alter its chemical reactivity and biological activity.
2-(2-(6-Methylbenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione: Methyl substituent, affecting its lipophilicity and pharmacokinetic properties.
Uniqueness
The presence of the methoxy group in 2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione imparts unique electronic and steric properties, enhancing its interaction with biological targets and potentially increasing its efficacy as an anti-inflammatory and antimicrobial agent.
Properties
IUPAC Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)hydrazinylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-23-9-6-7-12-13(8-9)24-17(18-12)20-19-14-15(21)10-4-2-3-5-11(10)16(14)22/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGILYVINBJEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NN=C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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